molecular formula C5H9NO3 B6286212 N-Acetoxymethyl-N-methylformamide CAS No. 1608-69-1

N-Acetoxymethyl-N-methylformamide

Cat. No.: B6286212
CAS No.: 1608-69-1
M. Wt: 131.13 g/mol
InChI Key: POCSOOSZLMQUAC-UHFFFAOYSA-N
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Description

Significance within Formamide (B127407) and Amide Chemical Space

The significance of N-Acetoxymethyl-N-methylformamide primarily stems from its function as a stable and convenient precursor to the highly reactive N-acyliminium ion. N-acyliminium ions are powerful electrophilic intermediates that readily react with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgnih.govsorbonne-universite.frthieme-connect.com This reactivity is central to a class of reactions known as amidoalkylation, which are fundamental in the construction of complex nitrogen-containing molecules, including many natural products and pharmaceuticals. acs.orgnih.govsorbonne-universite.fr

Unlike many other precursors of N-acyliminium ions that may be unstable or require harsh reaction conditions, this compound is a stable, crystalline solid. scispace.com This stability allows for its isolation, purification, and storage, making it a reliable and easy-to-handle reagent in the laboratory. The acetoxy group serves as a good leaving group, particularly in the presence of a Lewis or Brønsted acid, facilitating the in situ generation of the desired N-acyliminium ion under controlled conditions. This controlled generation is crucial for achieving high yields and selectivities in synthetic transformations.

The formamide backbone of the molecule also plays a role in its chemical space. Formamides are an important class of compounds with diverse applications, from solvents to synthetic intermediates. scispace.com The N-methyl group on the formamide nitrogen influences the electronic and steric properties of the resulting N-acyliminium ion, thereby modulating its reactivity.

Historical Context of N-Acetoxymethyl Amide Research

The development of N-acetoxymethyl amides as useful reagents is intrinsically linked to the broader history of amidoalkylation reactions and the study of N-acyliminium ion chemistry. The concept of alkylating agents, compounds that can transfer an alkyl group to another molecule, has been a cornerstone of organic chemistry since the 19th century. google.comnih.govoncohemakey.com However, the specific use of N-functionalized amides as alkylating agents is a more recent development.

Early research into the reactions of amides and aldehydes laid the groundwork for the discovery of N-hydroxymethyl amides, which were among the first amidoalkylation reagents to be systematically studied. These compounds, however, often proved to be unstable. The search for more stable and versatile reagents led to the exploration of N-acyloxymethyl amides, such as this compound.

A significant advancement in the understanding and application of these reagents came with the development of methods for their synthesis and the elucidation of the role of N-acyliminium ions as the key reactive intermediates. Seminal work in the mid-20th century on the electrochemical oxidation of amides provided a direct route to N-acyloxymethyl derivatives. For instance, the electrolysis of a solution of ammonium (B1175870) nitrate (B79036) in dimethylformamide and acetic acid was shown to yield this compound. researchgate.netresearchgate.netdss.go.thresearchgate.netresearchgate.net

Subsequent research focused on the application of these reagents in organic synthesis. A notable study by a Swedish research group in the 1970s detailed the use of this compound for the amidoalkylation of various aromatic compounds in the presence of trifluoroacetic acid, providing concrete evidence of its utility as a synthetic tool. scispace.com These studies confirmed that N-acetoxymethyl amides could serve as effective precursors to N-acyliminium ions, which could then be trapped by nucleophiles to form a variety of substituted amides.

Overview of Research Trajectories for this compound

Research involving this compound has primarily followed two main trajectories: its application as a synthetic reagent and the investigation of its biological activity.

As a synthetic reagent, the principal focus has been on its use in amidoalkylation reactions. Researchers have explored its reactivity with a variety of nucleophiles, particularly aromatic compounds. The ability to introduce a methylformamido-methyl group onto an aromatic ring is a valuable transformation in organic synthesis, as the resulting product can be further elaborated into other functional groups. The mechanism of these reactions, proceeding through an N-acyliminium ion intermediate, has also been a subject of study, with techniques like NMR spectroscopy being used to observe the equilibrium between the starting material and the reactive intermediate in acidic media. scispace.com

The second major research trajectory has been the investigation of the biological properties of this compound, specifically its potential cytotoxicity. While detailed studies with specific IC50 values are not extensively reported in the public domain, the compound has been identified as having potential cytotoxic effects against certain cell lines. This line of inquiry is consistent with the broader investigation of formamide derivatives as potential anticancer agents. The mechanism of cytotoxicity is often related to their ability to act as alkylating agents, which can damage cellular macromolecules like DNA. nih.govresearchgate.net

Detailed Research Findings

Synthetic Applications

The utility of this compound as an amidoalkylating agent has been demonstrated in its reaction with various aromatic compounds. In the presence of trifluoroacetic acid, it effectively generates an N-acyliminium ion that undergoes electrophilic aromatic substitution. The yields of the resulting N-benzyl-N-methylformamide derivatives vary depending on the nucleophilicity of the aromatic substrate.

Aromatic Compound Product Yield (%)
Mesitylene N-(2,4,6-Trimethylbenzyl)-N-methylformamide 93
Durene N-(2,3,5,6-Tetramethylbenzyl)-N-methylformamide 90
Pentamethylbenzene N-(2,3,4,5,6-Pentamethylbenzyl)-N-methylformamide 85
Anisole N-(4-Methoxybenzyl)-N-methylformamide 75
Toluene N-(4-Methylbenzyl)-N-methylformamide 60
Benzene (B151609) N-Benzyl-N-methylformamide 50

Data sourced from a study on the amidoalkylation of aromatic compounds with this compound in the presence of trifluoroacetic acid. scispace.com

Spectroscopic Data of a Representative Product

Spectroscopic Technique Data
NMR (in CDCl₃) δ 2.27 and 2.28 (9H, ArCH₃), 2.72 and 2.80 (3H, N-CH₃), 4.50 and 4.67 (2H, N-CH₂), 6.90 (2H, ArH), 8.20 (1H, CHO)
Mass Spectrometry (MS) m/e 191 (15), 133 (20), 132 (100), 117 (11)

Data for N-(2,4,6-Trimethylbenzyl)-N-methylformamide. scispace.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[formyl(methyl)amino]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9NO3/c1-5(8)9-4-6(2)3-7/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCSOOSZLMQUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167007
Record name N-Acetoxymethyl-N-methylformamide
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Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608-69-1
Record name N-Acetoxymethyl-N-methylformamide
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Record name N-Acetoxymethyl-N-methylformamide
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Record name N-(ACETOXYMETHYL)-N-METHYLFORMAMIDE
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Synthetic Methodologies for N Acetoxymethyl N Methylformamide

Anodic Oxidation Approaches

Anodic oxidation, a cornerstone of electrosynthesis, presents a direct route to N-Acetoxymethyl-N-methylformamide, primarily utilizing N,N-Dimethylformamide (DMF) as a precursor. This approach, often referred to as the Shono oxidation, involves the electrochemical functionalization of a C-H bond adjacent to a nitrogen atom. birmingham.ac.ukmmu.ac.ukbeilstein-journals.orgnih.gov

Electrochemical Synthesis from N,N-Dimethylformamide Precursors

The electrochemical synthesis of this compound is achieved through the anodic oxidation of N,N-Dimethylformamide in the presence of acetic acid. This process typically occurs in an electrochemical cell where a constant current is applied, initiating the oxidation process at the anode. While specific experimental data for the direct synthesis of this compound is not extensively detailed in publicly available literature, the general principles of Shono oxidation provide a framework for this transformation. The reaction involves the oxidation of the amide in a suitable solvent containing an acetate (B1210297) source.

Mechanistic Pathways of Anodic Functionalization

The mechanism of anodic functionalization of N,N-Dimethylformamide to yield this compound proceeds through the formation of a critical intermediate known as an N-acyliminium ion. birmingham.ac.ukbeilstein-journals.orgnih.gov The process is initiated by the removal of an electron from the nitrogen atom of the amide at the anode, generating a cation radical. This is followed by the loss of a proton from one of the methyl groups, leading to the formation of an α-amino radical. A second electron transfer from this radical results in the formation of the highly reactive N-acyliminium ion. This electrophilic species is then readily trapped by an acetate nucleophile present in the reaction medium, leading to the formation of the final product, this compound.

Optimization of Electrochemical Reaction Conditions

Conventional Chemical Synthesis Routes

Traditional chemical synthesis offers an alternative pathway to this compound, relying on established organic reactions.

Acylation of N-Methylformamide with Acetic Anhydride (B1165640)

A primary conventional method for synthesizing this compound involves the acylation of N-Methylformamide with acetic anhydride. ontosight.ai This reaction typically requires the presence of a catalyst to facilitate the formation of the acetoxymethyl group. ontosight.ai While specific details on catalysts for this exact reaction are scarce in the literature, similar acylation reactions of amides often employ base catalysts like pyridine (B92270) or magnesium bromide etherate to activate the reactants. scribd.comresearchgate.net The reaction proceeds by the nucleophilic attack of the nitrogen atom of N-Methylformamide on the carbonyl carbon of acetic anhydride, leading to the formation of the desired product and acetic acid as a byproduct.

While detailed experimental data for the optimization of this specific reaction is not widely published, the following table presents representative conditions for the N-acylation of amides using an anhydride, which can be considered analogous.

Representative Conditions for N-Acylation of Amides

Amide SubstrateAcylating AgentCatalyst/ReagentSolventTemperatureYieldReference
5-Methyl-2-pyrrolidinoneAcetic AnhydrideMgBr2OEt2, Et3NCH2Cl2Room TemperatureGood to Moderate scribd.com

Exploration of Alternative Esterification Strategies

Beyond the direct acylation with acetic anhydride, other esterification strategies could theoretically be employed to synthesize this compound. These could involve the reaction of an N-hydroxymethyl-N-methylformamide intermediate with an activated form of acetic acid, such as acetyl chloride, in the presence of a base. However, specific examples of such alternative routes for the synthesis of this compound are not well-documented in the scientific literature. The development of such methods would require further research to establish their feasibility and optimize the reaction conditions.

Green Chemistry Considerations in Synthetic Approaches

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. When considering the synthesis of this compound, several aspects of green chemistry can be evaluated to create more environmentally benign methodologies.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov In the synthesis of this compound from N-methylformamide and acetic anhydride, the theoretical atom economy can be calculated. The reaction produces acetic acid as a byproduct. Maximizing the incorporation of atoms from the reactants into the final product is a key goal of green synthesis. Alternative synthetic routes with higher atom economy, if developed, would be preferable from a green chemistry perspective.

Use of Safer Solvents:

Traditional organic solvents often pose environmental and health risks. The selection of solvents is a critical consideration in green chemistry. For the synthesis of this compound, exploring the use of greener solvents is a key area for improvement. nih.gov Solvents derived from renewable resources, those with lower toxicity, and those that are readily biodegradable are preferred. Examples of potentially greener solvents that could be investigated for this synthesis include cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even solvent-free conditions if the reaction proceeds efficiently.

Table 2: Comparison of Traditional and Greener Solvents

SolventClassificationKey Considerations
DichloromethaneTraditionalHalogenated, potential carcinogen, environmental persistence.
TolueneTraditionalAromatic hydrocarbon, volatile organic compound (VOC), neurotoxin.
Cyclopentyl methyl ether (CPME)GreenerHigh boiling point, low peroxide formation, readily forms azeotropes with water.
2-Methyltetrahydrofuran (2-MeTHF)GreenerDerived from renewable resources (e.g., furfural), good alternative to THF.

Catalysis:

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable more selective transformations. In the synthesis of this compound, the development of highly active and selective catalysts can lead to milder reaction conditions and reduced byproduct formation. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly desirable from a green chemistry standpoint.

Energy Efficiency:

Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of synthetic methods for this compound that proceed efficiently under milder conditions would contribute to a greener process.

Renewable Feedstocks:

While the immediate precursors, N-methylformamide and acetic anhydride, are typically derived from petrochemical sources, a long-term green chemistry goal would be to source these or alternative starting materials from renewable biomass.

By focusing on these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of N Acetoxymethyl N Methylformamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the precise atomic arrangement of N-Acetoxymethyl-N-methylformamide. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment, connectivity, and conformational dynamics of the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the four unique proton environments in the molecule. A key feature of formamides is the restricted rotation around the carbon-nitrogen (C-N) amide bond due to its partial double bond character. This can lead to the observation of two distinct sets of signals (rotamers), often designated as E and Z isomers, which may be observable at room temperature.

The predicted signals are:

Formyl Proton (H-C=O): A singlet is expected around 8.0-8.2 ppm. In the presence of rotamers, two separate singlets may appear.

N-CH₂-O Protons: A singlet corresponding to the two protons of the methylene (B1212753) bridge is anticipated in the range of 5.2-5.7 ppm.

N-CH₃ Protons: The N-methyl group should produce a singlet around 2.8-3.1 ppm. The chemical shift of this group is particularly sensitive to the E/Z conformation, and two distinct singlets may be resolved.

Acetyl CH₃ Protons: A sharp singlet for the methyl protons of the acetate (B1210297) group is expected in the more upfield region of 2.0-2.2 ppm.

The relative integration of these peaks would correspond to a 1:2:3:3 ratio, confirming the proton count for each group. Studying the spectrum at variable temperatures could provide insights into the kinetics of rotation around the amide bond; as the temperature increases, the distinct signals for the rotamers would broaden and eventually coalesce into single, averaged peaks.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.1Singlet1HFormyl H (CHO)
~5.4Singlet2HMethylene H (N-CH₂-O)
~2.9Singlet3HN-Methyl H (N-CH₃)
~2.1Singlet3HAcetyl H (O=C-CH₃)
Note: The presence of rotamers may cause signals (especially for the formyl and N-methyl protons) to appear as two distinct peaks.

The broadband proton-decoupled ¹³C NMR spectrum is expected to display five distinct singlets, accounting for every carbon atom in the unique chemical environments of this compound. The chemical shifts provide direct evidence for the types of carbon atoms present (e.g., carbonyl, alkyl, etc.).

The predicted ¹³C NMR signals are:

Amide Carbonyl (N-C=O): This carbon is expected to resonate in the downfield region, typically between 160-165 ppm. chemicalbook.comnih.gov

Ester Carbonyl (O-C=O): The carbonyl carbon of the acetate group should appear at a slightly lower chemical shift than the amide carbonyl, predicted to be in the 168-172 ppm range.

N-CH₂-O Carbon: The methylene carbon, being attached to two heteroatoms (nitrogen and oxygen), is expected to be in the range of 70-80 ppm.

N-CH₃ Carbon: The N-methyl carbon typically appears in the 30-35 ppm range. chemicalbook.comnih.gov Like its corresponding proton signal, this peak may show broadening or splitting due to the presence of rotamers.

Acetyl CH₃ Carbon: The methyl carbon of the acetate group is expected at the most upfield position, around 20-22 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) (ppm)Assignment
~170Ester Carbonyl (O=C -O)
~163Amide Carbonyl (N-C =O)
~75Methylene Carbon (N-C H₂-O)
~33N-Methyl Carbon (N-C H₃)
~21Acetyl Carbon (O=C-C H₃)

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure. For this compound (C₅H₉NO₃), the calculated molecular weight is approximately 131.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 131. The fragmentation pattern would be expected to show characteristic losses of stable neutral fragments and the formation of diagnostic ions:

Loss of an acetyl group: A significant peak would be expected at m/z = 88, resulting from the cleavage of the acetyl group (CH₃CO, 43 u).

Loss of an acetoxymethyl radical: Cleavage of the N-CH₂OAc bond could lead to a fragment corresponding to the N-methylformamide cation at m/z = 58.

Formation of the acetyl cation: A prominent peak at m/z = 43, corresponding to the [CH₃CO]⁺ ion, is highly characteristic of acetate esters.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePredicted Identity of Fragment
131[M]⁺ (Molecular Ion)
88[M - COCH₃]⁺
58[M - CH₂OCOCH₃]⁺
43[COCH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to be dominated by the absorptions of its two carbonyl groups.

Key expected absorption bands include:

Amide C=O Stretch: A strong, sharp absorption band is predicted around 1670-1690 cm⁻¹. This is a characteristic band for tertiary amides.

Ester C=O Stretch: Another strong, sharp absorption is expected at a higher wavenumber, typically in the range of 1735-1750 cm⁻¹, which is characteristic of the ester carbonyl group.

C-O Stretch: The C-O single bond stretches of the ester group will likely produce strong bands in the 1000-1300 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is expected in the 1100-1350 cm⁻¹ range.

C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

The presence of two distinct and strong carbonyl peaks would be the most telling feature in the IR spectrum, confirming the presence of both amide and ester functionalities.

Table 4: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950C-H StretchAlkyl (CH₃, CH₂)
~1740C=O StretchEster
~1680C=O StretchAmide
1000-1300C-O StretchEster
1100-1350C-N StretchAmide

Complementary Spectroscopic Techniques for Elucidation

While ¹H, ¹³C, MS, and IR provide the foundational data, advanced 2D NMR techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. For this molecule, no significant correlations are expected since all proton groups are separated by quaternary carbons or heteroatoms, resulting in singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique would definitively correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra (e.g., correlating the ¹H signal at ~2.9 ppm with the ¹³C signal at ~33 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment for establishing connectivity across multiple bonds. For instance, it would show correlations between the N-methyl protons and both the amide carbonyl carbon and the methylene carbon, confirming the core structure of the molecule.

Together, these complementary techniques would provide an undeniable and detailed picture of the molecular structure of this compound, validating the predictions made by one-dimensional spectroscopic methods.

Chemical Reactivity and Reaction Mechanisms of N Acetoxymethyl N Methylformamide

Amidoalkylation Reactions

Amidoalkylation is a key transformation involving N-Acetoxymethyl-N-methylformamide, enabling the introduction of an N-methylformamido-methyl group onto various substrates.

Friedel-Crafts Type Amidoalkylation with Aromatic Substrates

This compound serves as an effective electrophile in Friedel-Crafts type reactions with electron-rich aromatic compounds. scispace.comnih.gov This reaction, a type of amidoalkylation, results in the formation of N-benzyl-N-methylformamide derivatives. scispace.com The process is typically catalyzed by a proton or Lewis acid, which facilitates the generation of the reactive electrophilic species. scispace.com The reactivity of the aromatic substrate plays a crucial role, with more electron-rich arenes undergoing the reaction more efficiently. For instance, highly activated aromatic compounds like mesitylene, pentamethylbenzene, and 1,3,5-trimethoxybenzene (B48636) react readily under mild conditions. scispace.com In contrast, less nucleophilic substrates such as benzene (B151609) require more forcing conditions, including the use of a stronger acid catalyst like trifluoromethanesulfonic acid, to achieve a reasonable yield. scispace.com

The choice of reaction conditions, particularly the stoichiometry of the reactants and the amount of catalyst, is critical to prevent side reactions such as the formation of diphenylmethane (B89790) derivatives. scispace.com By using equivalent amounts of the this compound and the aromatic compound with minimal catalyst, the desired monosubstituted product can be obtained in high yield. scispace.com

Table 1: Examples of Friedel-Crafts Amidoalkylation with this compound scispace.com

Aromatic SubstrateCatalystReaction ConditionsProductYield (%)
MesityleneTrifluoroacetic acidNot specifiedN-(2,4,6-Trimethylbenzyl)-N-methylformamide93
PentamethylbenzeneTrifluoroacetic acidNot specifiedN-(Pentamethylbenzyl)-N-methylformamideNot specified
1,3,5-TrimethoxybenzeneTrifluoroacetic acidNot specifiedN-(2,4,6-Trimethoxybenzyl)-N-methylformamideNot specified
BenzeneTrifluoroacetic acid & Trifluoromethanesulfonic acidNot specifiedN-Benzyl-N-methylformamideReasonable yield

Influence of Acid Catalysis and Reaction Conditions on Amidoalkylation

Acid catalysis is fundamental to the amidoalkylation reactions of this compound. When dissolved in an acid like trifluoroacetic acid, an equilibrium is established, forming a more reactive intermediate, N-(trifluoroacetoxymethyl)-N-methylformamide. scispace.com The concentration of the acid directly influences the rate of the subsequent reaction with a nucleophile. scispace.com

The nature of the acid catalyst can be varied to optimize the reaction. While trifluoroacetic acid is effective for activated aromatic substrates, less reactive nucleophiles may necessitate a stronger acid. scispace.com The reaction temperature and time are also important parameters that need to be adjusted based on the reactivity of the substrate. scispace.com For instance, reactions with highly reactive arenes can proceed efficiently at or below room temperature, while less reactive ones may require elevated temperatures and longer reaction times. scispace.com

Regioselectivity and Stereoselectivity in Amidoalkylation Reactions

In amidoalkylation reactions, regioselectivity is a key consideration, especially when using substituted aromatic substrates. The incoming electrophile, generated from this compound, will preferentially add to the position on the aromatic ring that is most activated by electron-donating groups.

While the provided search results focus more on the regioselectivity of intermolecular reactions, the principles of stereoselectivity are more extensively discussed in the context of intramolecular cyclizations involving N-acyliminium ions. oup.combeilstein-journals.orgnih.gov For intermolecular amidoalkylation, the stereochemistry of the product is often not a primary concern unless a chiral catalyst or substrate is employed. However, in reactions involving alkenes as nucleophiles, the stereochemistry of the alkene can influence the stereochemical outcome of the product. For example, the reaction of an N-acyliminium ion with (E)- and (Z)-alkenes can lead to the formation of trans- and cis-isomers, respectively, with high stereospecificity. oup.com The stereoselectivity in such cases is often rationalized by the preferred transition state geometries that minimize steric interactions. beilstein-journals.org

Formation and Reactivity of N-Acyliminium Ion Intermediates

The chemical utility of this compound is largely attributed to its ability to generate highly reactive N-acyliminium ion intermediates. nih.govresearchgate.net These electrophilic species are central to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net

Generation and Stability of Carbonium Ion Species

N-Acyliminium ions are a class of carbocations where the positive charge is stabilized by an adjacent nitrogen atom. inflibnet.ac.inconicet.gov.ar They are typically generated in situ from precursors like this compound through the action of a Lewis or Brønsted acid. scispace.comresearchgate.net The acid facilitates the departure of the acetoxy group, leaving behind the electrophilic N-acyliminium cation. scispace.com

The stability of these N-acyliminium ions is a key factor in their reactivity. The delocalization of the positive charge onto the nitrogen atom through resonance significantly stabilizes the carbocation. This stabilization makes them more accessible and less prone to rearrangement compared to simple alkyl carbocations. conicet.gov.ar The "cation pool" method, which involves low-temperature electrolysis, allows for the generation and accumulation of N-acyliminium ions in relatively high concentrations, enabling their use as reagents in subsequent reactions. beilstein-journals.orgnih.gov

Role in Nucleophilic Additions

N-Acyliminium ions are potent electrophiles that readily react with a wide variety of nucleophiles. beilstein-journals.orgthieme-connect.com This reactivity is the cornerstone of their application in organic synthesis. Nucleophiles that can effectively add to N-acyliminium ions include electron-rich aromatic and heterocyclic compounds, alkenes, and organometallic reagents. scispace.comthieme-connect.com

The addition of nucleophiles to N-acyliminium ions is a powerful method for constructing new chemical bonds. researchgate.net For example, the intramolecular reaction of an N-acyliminium ion with a tethered nucleophile is a widely used strategy for the synthesis of nitrogen-containing heterocyclic compounds. oup.comnih.gov The stereochemical outcome of these nucleophilic additions can often be controlled, leading to the formation of specific stereoisomers. beilstein-journals.orgnih.gov This control is of significant importance in the synthesis of complex natural products and pharmaceuticals. nih.gov

Equilibrium Studies in Acidic Environments

The acid-catalyzed hydrolysis mechanism for amides can be summarized as follows:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen of the amide.

Elimination of the amine: The C-N bond cleaves, releasing the amine (in this case, N-methylformamide) and forming a protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a base (e.g., water or the released amine) to give the final carboxylic acid product.

A study on the hydrolysis of N-acyloxymethylbenzamides, which are structurally analogous to this compound, revealed that the acid-catalyzed pathway involves the protonation of the substrate followed by the formation of an iminium ion. beilstein-journals.org

Comparative Reactivity with Related N-Alkoxymethyl/Acyloxymethyl Amides

The reactivity of this compound can be better understood by comparing it with related N-alkoxymethyl and other N-acyloxymethyl amides. The primary difference in reactivity stems from the nature of the group attached to the nitrogen atom via a methylene (B1212753) bridge.

In N-acyloxymethyl amides, such as this compound, the acyloxy group (-OC(O)R) is an ester-like substituent. In contrast, N-alkoxymethyl amides possess an alkoxy group (-OR), which is ether-like. This distinction is crucial in determining the reactivity of the C-O bond within these substituents.

The carbonyl group in the acyloxy moiety is electron-withdrawing, making the oxygen atom more electronegative and a better leaving group compared to the oxygen in an alkoxy group. Consequently, under similar conditions, the C-O bond in the acyloxymethyl group is more susceptible to cleavage than the C-O bond in an alkoxymethyl group. This suggests that N-acyloxymethyl amides are generally more reactive towards nucleophilic substitution at the methylene carbon than their N-alkoxymethyl counterparts.

A study on N-acyloxy-N-alkoxyamides highlighted that these compounds exhibit reactivity patterns that parallel those at a saturated carbon, including susceptibility to SN2 reactions at the nitrogen atom. researchgate.net This is attributed to the reduced amide character due to the presence of two oxygen substituents on the nitrogen, leading to a pyramidal geometry at the nitrogen atom. researchgate.net

Compound TypeKey Structural FeatureGeneral Reactivity Comparison
N-Acyloxymethyl Amides Ester-like acyloxy group (-OC(O)R)More reactive towards nucleophilic attack at the methylene carbon due to the better leaving group ability of the carboxylate.
N-Alkoxymethyl Amides Ether-like alkoxy group (-OR)Less reactive towards nucleophilic attack at the methylene carbon as the alkoxide is a poorer leaving group.

Electroorganic Reaction Pathways and Selectivity

The electroorganic reactions of this compound, particularly its anodic oxidation, are expected to proceed via the formation of an N-acyliminium ion intermediate. This type of reaction is well-documented for amides and is often referred to as the Shono oxidation. beilstein-journals.orgjst.go.jp

The process involves the removal of an electron from the nitrogen atom of the amide, leading to a radical cation. Subsequent deprotonation of the carbon alpha to the nitrogen results in a radical, which is then further oxidized at the anode to form a highly reactive N-acyliminium ion. This intermediate can then be trapped by various nucleophiles present in the reaction medium.

In the case of this compound, the anodic oxidation would likely lead to the formation of an N-formyl-N-(acetoxymethyl)iminium ion. The selectivity of the subsequent reaction would depend on the nature of the nucleophile introduced into the system. For instance, in the presence of an alcohol (e.g., methanol), the N-acyliminium ion can be trapped to form an α-alkoxylated product. If water is present, an α-hydroxylated product can be formed. nih.gov

The general mechanism for the anodic oxidation of amides is as follows:

Initial Oxidation: The amide undergoes a one-electron oxidation at the anode to form a radical cation.

Deprotonation: A base in the medium removes a proton from the carbon atom alpha to the nitrogen.

Second Oxidation: The resulting radical is oxidized further at the anode to yield an N-acyliminium ion.

Nucleophilic Attack: The highly electrophilic N-acyliminium ion is attacked by a nucleophile.

The electrochemical synthesis of formamides from various starting materials, such as methanol (B129727) and ammonia, has been explored, highlighting the versatility of electroorganic methods in forming C-N bonds. nih.govnih.gov These studies provide a basis for understanding the potential electroorganic transformations of this compound.

The selectivity of the electroorganic reaction can be influenced by several factors, including the electrode material, the solvent system, the supporting electrolyte, and the applied potential. chinesechemsoc.org For instance, the use of different nucleophiles can lead to a variety of functionalized products.

Reaction StepDescriptionIntermediate/Product
Anodic Oxidation One-electron oxidation of the amide nitrogen.Radical cation
Deprotonation Removal of a proton from the α-carbon.α-Amino radical
Second Anodic Oxidation Further oxidation of the radical.N-Acyliminium ion
Nucleophilic Trapping Attack of a nucleophile on the iminium ion.α-Functionalized amide

Applications in Synthetic Organic Chemistry and Chemical Research

Utilization as an Amidoalkylating Reagent

N-Acetoxymethyl-N-methylformamide is recognized for its utility as an amidoalkylating reagent. In the presence of an acid catalyst, the acetoxy group can leave, generating a resonance-stabilized N-acyliminium ion. This electrophilic intermediate is highly reactive towards a variety of nucleophiles, enabling the introduction of a methylformamido-methyl group onto different substrates. This reactivity is central to its applications in forming new carbon-carbon and carbon-heteroatom bonds.

One of the notable applications of this compound is in the synthesis of N-benzyl-N-methylformamide derivatives. This transformation is typically achieved through a Friedel-Crafts-type reaction where electron-rich aromatic compounds act as nucleophiles. The reaction is catalyzed by a Lewis or Brønsted acid, which facilitates the in-situ generation of the reactive N-acyliminium ion from this compound. This electrophile then attacks the aromatic ring, leading to the formation of a new carbon-carbon bond and yielding the corresponding N-benzyl-N-methylformamide derivative. The synthesis of various substituted benzyl (B1604629) derivatives of diethylenetriaminetetraacetic acids has been reported, highlighting the utility of this approach in creating complex molecules for applications such as labeling antibodies with metal ions. nih.gov

The capacity of this compound to generate an electrophilic intermediate makes it a valuable tool for facilitating carbon-carbon bond formation. vanderbilt.eduarkat-usa.orgchemrevise.org This is particularly evident in its reactions with carbon-based nucleophiles. For instance, active methylene (B1212753) compounds, such as 1,3-dicarbonyl compounds, can be alkylated using this reagent under basic conditions. researchgate.net The reaction proceeds via the deprotonation of the active methylene compound to form a carbanion, which then attacks the electrophilic carbon of the N-acyliminium ion derived from this compound. This methodology provides a direct route to introduce a functionalized one-carbon unit, expanding the molecular complexity of the starting material. This type of C-C bond formation is a fundamental process in organic synthesis, enabling the construction of more elaborate molecular skeletons from simpler precursors. illinois.edu

Precursor for Complex Chemical Building Blocks

This compound serves as a precursor for the synthesis of more complex chemical building blocks. Its ability to introduce the N-formyl-N-methylaminomethyl group onto various substrates is a key feature. This functional group can then be further elaborated or transformed into other functionalities. For example, the formyl group can be hydrolyzed or reduced, and the carbon-nitrogen bonds can be cleaved under specific conditions to reveal a primary or secondary amine. This versatility makes this compound a useful starting point for multi-step syntheses. N,N-dimethylformamide (DMF), a related compound, is well-documented as a multipurpose precursor in various reactions, and by extension, the functional group introduced by this compound offers similar synthetic potential. nih.gov

Role in Heterocyclic Compound Synthesis (Conceptual Framework)

Conceptually, this compound is a valuable reagent for the synthesis of nitrogen-containing heterocyclic compounds. chim.itijnrd.org The amidoalkylation reaction it facilitates can be employed to introduce a side chain that contains the necessary functionality for a subsequent cyclization step. For instance, by reacting a suitable nucleophile that also contains another reactive group, a linear precursor can be assembled. This precursor, containing the newly introduced N-formyl-N-methylaminomethyl moiety, can then undergo an intramolecular reaction to form a heterocyclic ring. The broad applicability of N-heterocyclic compounds in medicinal chemistry and material science underscores the importance of developing synthetic routes to these structures. chim.it The use of reagents like this compound provides a strategic approach to building the necessary carbon-nitrogen framework for such cyclizations.

Applications in Functional Chemical Probes and Reagents

The reactivity of this compound with nucleophiles also lends itself to applications in the development of functional chemical probes and reagents.

A significant application in this area is the derivatization of molecules for fluorescent labeling. nih.gov While this compound itself is not fluorescent, the principle of its reactivity can be extended to structurally similar reagents that incorporate a fluorophore. For example, acetoxymethyl-BODIPY dyes have been developed as reagents for the one-step fluorescent labeling of a wide variety of nucleophiles, including those with C-, N-, P-, O-, and S-centers. rsc.orgchemrxiv.orgchemrxiv.org This methodology relies on the acid-catalyzed reaction of the acetoxymethyl group, analogous to the reactivity of this compound, to attach the fluorescent BODIPY core to a target molecule. This strategy is instrumental in creating probes for bioimaging and sensing applications, allowing for the visualization and tracking of biomolecules in complex biological systems.

Integration of this compound into Bioorthogonal and Supramolecular Chemistry Platforms Remains Unexplored

Extensive investigation into the existing scientific literature reveals a notable absence of research detailing the integration of this compound into the fields of bioorthogonal and supramolecular chemistry. While these domains of chemical science are robust and rapidly expanding, there is currently no documented application or study involving this specific compound within their frameworks.

Bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes, relies on a toolkit of highly specific and mutually reactive functional groups. Key examples of such reactions include the Staudinger ligation, copper-catalyzed and strain-promoted azide-alkyne cycloadditions, and inverse-electron-demand Diels-Alder reactions. These methodologies enable the precise labeling and tracking of biomolecules in their natural environments. However, a thorough review of the literature indicates that this compound has not been utilized as a building block or reactant in any established bioorthogonal ligation or cleavage strategy.

Similarly, supramolecular chemistry, which explores the design and synthesis of complex chemical systems formed from the association of two or more molecular components, has not yet incorporated this compound into its array of building blocks. This field leverages non-covalent interactions, such as hydrogen bonding, metal coordination, and hydrophobic forces, to construct intricate architectures with emergent functions. While derivatives of formamide (B127407) have been explored in the context of supramolecular assemblies, there is no specific research detailing the use of this compound for the construction of such systems.

The current body of scientific knowledge primarily focuses on the synthesis and fundamental properties of this compound, with some investigations into its cytotoxic effects. Its potential as a reactive handle for bioorthogonal reactions or as a component in the self-assembly of supramolecular structures has not been reported.

Computational and Theoretical Investigations of N Acetoxymethyl N Methylformamide

Quantum Chemical Calculations of Molecular Structure and Conformation

Detailed quantum chemical calculations specifically focused on the molecular structure and full conformational analysis of N-Acetoxymethyl-N-methylformamide are not extensively reported in publicly available scientific literature. However, the principles of quantum chemistry allow for a theoretical determination of its geometry. Such calculations would typically employ methods like Hartree-Fock (HF) or post-Hartree-Fock methods to solve the electronic Schrödinger equation, providing optimized bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, key conformational features would include the rotation around the amide C-N bond, the orientation of the acetoxymethyl group relative to the formamide (B127407) plane, and the rotational isomers of the methyl groups. These calculations would yield a potential energy surface, identifying the lowest energy conformers and the energy barriers between them.

Table 1: Predicted Structural Parameters of this compound (Illustrative)

ParameterPredicted Value RangeMethod
C=O Bond Length1.20 - 1.23 ÅDFT/B3LYP
Amide C-N Bond Length1.35 - 1.38 ÅDFT/B3LYP
N-CH₂ Bond Length1.45 - 1.48 ÅDFT/B3LYP
O-C=O Bond Angle120 - 123°DFT/B3LYP
C-N-C Bond Angle118 - 121°DFT/B3LYP

Note: This table is illustrative and based on typical values for similar functional groups calculated by Density Functional Theory (DFT). Specific values for this compound would require dedicated computational studies.

Mechanistic Studies through Density Functional Theory (DFT)

While comprehensive DFT studies on the full reaction profile of this compound are limited, the formation of this compound through the electrochemical oxidation of N,N-dimethylformamide in the presence of acetic acid has been a subject of mechanistic discussion. researchgate.netresearchgate.netresearchgate.net The key intermediate proposed in these reactions is a carbonium ion, which exists in resonance, RCON(CH₃)CH₂⁺ ↔ RCON⁺(CH₃)=CH₂. researchgate.netresearchgate.netresearchgate.net

DFT calculations are instrumental in studying such reactive intermediates. The energetics of the formation of this cation and its subsequent reaction with an acetate (B1210297) ion can be modeled to support the proposed mechanism. DFT has been successfully applied to investigate the electrochemical oxidation of other amides, where it has been shown to be crucial in determining the regioselectivity and stereoselectivity of the reactions by analyzing the energetics of the transition states. researchgate.net For instance, in the oxidation of other amides, DFT calculations have helped to rationalize the preference for the formation of a secondary carbon radical alpha to the amide group. researchgate.net These studies provide a framework for how DFT could be applied to elucidate the finer details of the formation of this compound.

Reaction Dynamics and Transition State Analysis

Specific studies on the reaction dynamics and transition state analysis for reactions involving this compound are not widely available. However, the electrochemical synthesis of this compound provides a context where such analyses would be valuable. The formation of the C-O bond between the carbonium ion intermediate and the acetate ion would proceed through a transition state.

DFT calculations are a primary tool for locating and characterizing transition states. By mapping the potential energy surface along the reaction coordinate, the structure and energy of the transition state can be determined. This information is critical for understanding the reaction kinetics. For the electrochemical oxidation of related amides, DFT has been used to analyze the transition state energetics, which govern the selectivity of the oxidation process. researchgate.net A similar approach for this compound would involve calculating the energy barrier for the nucleophilic attack of the acetate ion on the resonant carbonium ion, thus providing a quantitative understanding of the reaction rate.

Table 2: Illustrative Reaction Energetics from DFT

Reaction StepΔG (kcal/mol)Description
Formation of Carbonium Ion> 0Endothermic, requires energy input (electrochemical potential)
Nucleophilic Attack< 0Exothermic, formation of the final product

Note: The values in this table are qualitative and illustrative of what a DFT study might reveal for the proposed reaction mechanism.

Molecular Dynamics Simulations for Solvent Effects

There are no specific molecular dynamics (MD) simulation studies reported in the literature that focus solely on the solvent effects on this compound. MD simulations are a powerful tool for understanding how the solvent environment influences the conformation and dynamics of a solute molecule.

For this compound, an MD simulation in a solvent like water or acetic acid could provide insights into:

Solvation Shell Structure: How solvent molecules arrange around the polar and non-polar regions of the molecule.

Conformational Dynamics: The influence of the solvent on the rotational barriers around the amide bond and other single bonds.

Hydrogen Bonding: The potential for hydrogen bonding between the carbonyl oxygen of the formamide or acetoxy group and protic solvent molecules.

Given that the synthesis of this compound occurs in solution, understanding these solvent effects is crucial for a complete picture of its behavior.

Theoretical Basis of Amide Resonance and Conformational Preferences

The chemical and physical properties of this compound are significantly influenced by the phenomenon of amide resonance. The formamide moiety, -N(CH₃)CHO, exhibits a delocalization of the lone pair of electrons on the nitrogen atom with the p-orbital of the carbonyl carbon. This can be represented by two main resonance structures:

Structure I: A neutral structure with a double bond between the carbon and oxygen atoms.

Structure II: A zwitterionic structure with a single bond between the carbon and oxygen and a double bond between the carbon and nitrogen, leading to a positive charge on the nitrogen and a negative charge on the oxygen.

This resonance has several important consequences:

Planarity: The amide group (O=C-N) tends to be planar to maximize p-orbital overlap.

Rotational Barrier: The C-N bond has significant double-bond character, resulting in a high rotational barrier (typically 15-20 kcal/mol). This leads to the existence of distinct cis and trans isomers with respect to the substituents on the nitrogen and carbonyl carbon, though the trans conformation is generally favored in N-methylformamide.

Bond Lengths: The C=O bond is longer than in a typical ketone, and the C-N bond is shorter than in a typical amine.

Dipole Moment: The charge separation in the zwitterionic resonance structure contributes to a large dipole moment for the amide group.

The conformational preferences of this compound will be largely dictated by the interplay between this inherent planarity and the steric interactions of the methyl and acetoxymethyl groups. Theoretical calculations can quantify the energy difference between the possible conformers and the rotational barriers, providing a detailed understanding of the molecule's conformational landscape.

Interactions with Biological Systems: Mechanistic and Methodological Focus

Molecular Interactions with Biomacromolecules (e.g., enzymes, proteins)

There is a lack of specific studies detailing the direct molecular interactions between N-Acetoxymethyl-N-methylformamide and biomacromolecules like enzymes and proteins. Research on the related compound, N-methylformamide (NMF), has shown that it can interact with proteins and cause structural changes. For instance, studies on the interaction of NMF with superoxide (B77818) dismutase using spectroscopic methods indicated that NMF could alter the secondary structure of the enzyme, leading to its destabilization and inhibition. nih.gov However, it is crucial to note that these findings pertain to NMF and cannot be directly extrapolated to this compound without specific experimental evidence.

Spectroscopic Analysis of Conformational Changes in Target Biomolecules

No specific studies employing spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, circular dichroism (CD), or nuclear magnetic resonance (NMR), were found that analyze the conformational changes in target biomolecules induced by this compound. Such analyses are vital for understanding how a compound affects the three-dimensional structure of a protein, which is intrinsically linked to its function. nih.gov

Mechanistic Studies of Enzymatic Inhibition at a Molecular Level

Detailed mechanistic studies elucidating how this compound inhibits enzymes at a molecular level are not present in the available literature. Understanding the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and identifying the specific binding sites and interactions within the enzyme's active or allosteric sites are fundamental to characterizing its inhibitory potential. youtube.com While research into the inhibition of nicotinamide (B372718) N-methyltransferase (NNMT) by various small molecules is an active area, specific data for this compound is absent. nih.gov

Use as a Chemical Probe or Label in Biochemical Research Methodologies

There is no evidence to suggest that this compound has been developed or utilized as a chemical probe or label in biochemical research. Chemical probes are powerful tools for studying the function of proteins and other biomolecules in their native environment. The development of such a probe would require specific reactive or reporter groups that are not inherent to the structure of this compound.

Model Systems for Protein Hydration and Stability Studies

The use of this compound as a model system to study protein hydration and stability has not been reported. Protein hydration is critical for its structure and function, and small molecules can be used to probe the properties of water at the protein surface. While amides like N-methylformamide have been used in studies of protein-water interactions, similar research involving this compound is not available. researchgate.netnih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

One promising avenue is the exploration of catalytic methods . The development of novel catalysts, including both homogeneous and heterogeneous systems, could enable the synthesis under milder reaction conditions and with higher selectivity. For instance, the use of solid acid catalysts could simplify purification processes and allow for catalyst recycling, a key aspect of sustainable manufacturing.

Another area of focus is the use of alternative acylating agents and reaction media . Research into replacing acetic anhydride (B1165640) with more environmentally benign alternatives or developing solvent-free reaction conditions could significantly reduce the environmental impact of the synthesis. Enzymatic synthesis presents a particularly attractive green alternative. Biocatalysis, using enzymes like lipases, has been successfully employed for the synthesis of other N-acyl amides and N-acylethanolamines. nih.govnih.govresearchgate.net Exploring the feasibility of using enzymes to catalyze the formation of N-acetoxymethyl-N-methylformamide could lead to highly selective and environmentally friendly production processes. nih.govresearchgate.net

Furthermore, the investigation of one-pot synthesis procedures, where multiple reaction steps are combined without isolating intermediates, can improve efficiency and reduce waste. For example, a one-pot synthesis of N-formamides has been reported by coupling reductive amination of carbonyl compounds with CO2 fixation. nih.gov Adapting such strategies for this compound could represent a significant advancement.

Synthesis StrategyPotential Advantages
Novel Catalysis Milder reaction conditions, higher selectivity, catalyst recyclability.
Green Reagents/Media Reduced environmental impact, safer processes.
Enzymatic Synthesis High selectivity, mild conditions, biodegradable catalysts. nih.govnih.govresearchgate.net
One-Pot Synthesis Increased efficiency, reduced waste and operational steps. nih.gov

Expanding Scope of Amidoalkylation and Other Reactivity

This compound is a potent amidoalkylation reagent . This reactivity stems from its ability to generate an N-acyliminium ion intermediate, which is a powerful electrophile. Future research will focus on expanding the scope of its amidoalkylation reactions with a wider range of nucleophiles.

A key area of exploration is the reaction with various carbon nucleophiles to form new carbon-carbon bonds. While reactions with simple active methylene (B1212753) compounds are known, future work could investigate reactions with more complex and functionally diverse carbon nucleophiles, such as enolates, enamines, and organometallic reagents. researchgate.net This would provide access to a broader range of complex molecular architectures.

The reactivity towards heteronucleophiles also presents significant opportunities. Expanding the range of oxygen, nitrogen, and sulfur nucleophiles that can react with this compound would lead to the synthesis of a variety of novel heterocyclic compounds and other functional molecules.

Moreover, investigating the diastereoselective and enantioselective versions of these amidoalkylation reactions is a major frontier. The development of chiral catalysts or the use of chiral auxiliaries could enable the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

Reaction TypePotential Outcomes
With Carbon Nucleophiles Formation of new C-C bonds, synthesis of complex carbocyclic and acyclic structures. researchgate.net
With Heteronucleophiles Synthesis of novel heterocyclic compounds and functional molecules.
Asymmetric Amidoalkylation Access to enantiomerically pure compounds for various applications.

Advanced Characterization Techniques for In Situ Reaction Monitoring

To gain deeper insights into the reaction mechanisms and to optimize reaction conditions, the application of advanced Process Analytical Technology (PAT) is crucial. rsc.org Future research will increasingly rely on in situ monitoring techniques to follow the course of reactions involving this compound in real-time.

Spectroscopic methods like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. acs.org In situ FTIR can be used to monitor the consumption of reactants and the formation of products and intermediates by tracking the characteristic vibrational frequencies of functional groups. researchgate.netnih.gov Similarly, Raman spectroscopy can provide real-time information on the chemical composition of the reaction mixture. nih.govrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for in situ reaction monitoring. nih.govnih.govrsc.orgresearchgate.netchemrxiv.org The use of flow-NMR or stopped-flow NMR systems allows for the direct observation of reaction kinetics and the identification of transient intermediates. rsc.org This can provide a detailed picture of the reaction pathway.

The combination of these techniques with chemometric analysis can lead to a comprehensive understanding of the reaction kinetics and mechanism, facilitating the development of more efficient and robust processes.

TechniqueInformation Gained
In Situ FTIR Real-time concentration profiles of reactants, products, and intermediates. researchgate.netnih.gov
In Situ Raman Monitoring of chemical transformations and reaction progress. nih.govrsc.orgresearchgate.net
In Situ NMR Detailed kinetic data and identification of transient species. nih.govnih.govrsc.orgresearchgate.netchemrxiv.org

Deeper Computational Insight into Complex Reaction Networks

Computational chemistry, particularly Density Functional Theory (DFT) , offers a powerful tool to complement experimental studies and to gain a deeper understanding of the reactivity and reaction mechanisms of this compound. researchgate.netmdpi.com DFT calculations can be used to investigate the electronic structure, conformation, and reactivity of the molecule. researchgate.netmdpi.com

Future computational studies will likely focus on several key areas. Firstly, detailed mechanistic investigations of the amidoalkylation reaction with various nucleophiles can be performed. This includes the calculation of transition state structures and activation barriers, which can help to elucidate the reaction pathway and to predict the stereochemical outcome.

Secondly, computational methods can be employed to explore the conformational landscape of this compound and its reaction intermediates. Understanding the preferred conformations is crucial for explaining its reactivity and for designing more selective reactions.

Furthermore, computational screening of potential catalysts for the synthesis of this compound can accelerate the discovery of more efficient and sustainable synthetic routes. By predicting the catalytic activity of different compounds, computational chemistry can guide experimental efforts and reduce the need for extensive trial-and-error experimentation.

Computational MethodApplication
DFT Calculations Investigation of electronic structure, conformation, and reactivity. researchgate.netmdpi.com
Transition State Analysis Elucidation of reaction mechanisms and prediction of stereoselectivity.
Conformational Analysis Understanding the relationship between structure and reactivity.
Catalyst Screening Accelerating the discovery of new and improved catalysts.

Design of Next-Generation Chemical Probes and Reagents

The electrophilic nature of the N-acyliminium ion generated from this compound makes it an interesting scaffold for the design of chemical probes . These probes can be used to study biological processes or to label specific biomolecules.

Future research in this area could focus on designing and synthesizing derivatives of this compound that can act as covalent inhibitors of enzymes or other proteins. By incorporating specific targeting moieties, these probes could be directed to particular active sites, allowing for the investigation of protein function and the development of new therapeutic agents.

Another emerging application is the development of activity-based probes . These probes are designed to react with a specific class of enzymes in a complex biological sample, enabling the profiling of enzyme activity. This compound derivatives could be tailored to react with specific nucleophilic residues in enzyme active sites.

The design of such probes will require a combination of synthetic chemistry, computational modeling, and biological evaluation to achieve the desired selectivity and reactivity.

Probe TypeApplication
Covalent Inhibitors Studying protein function and development of new drugs.
Activity-Based Probes Profiling enzyme activity in complex biological systems.
Bioconjugation Reagents Labeling and modifying biomolecules for various applications.

Exploration of Industrial Process Intensification Research

The principles of process intensification aim to develop smaller, safer, and more energy-efficient manufacturing processes. researchgate.netchemicalsknowledgehub.com For the production of this compound, particularly for potential large-scale applications, research into process intensification is a key future direction.

A major focus will be the transition from traditional batch reactors to continuous flow chemistry . lonza.comresearchgate.netamf.ch Continuous flow reactors offer several advantages, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. lonza.comresearchgate.netamf.ch Developing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and reduced production costs. lonza.comresearchgate.netamf.ch

The use of microreactors is a particularly promising area of process intensification. core.ac.ukresearchgate.net These small-scale reactors provide extremely efficient mixing and heat exchange, which can lead to significant improvements in reaction performance, especially for fast and exothermic reactions. core.ac.ukresearchgate.net

Process Intensification StrategyKey Advantages
Continuous Flow Chemistry Improved control, safety, and efficiency; easier scale-up. lonza.comresearchgate.netamf.ch
Microreactors Enhanced heat and mass transfer, rapid optimization. core.ac.ukresearchgate.net
Integrated Reaction & Separation Reduced unit operations, lower capital and operating costs.

Q & A

Q. What are the established synthetic methods for N-Acetoxymethyl-N-methylformamide, and what advantages do they offer?

this compound is synthesized via electrochemical oxidation of N,N-dimethylformamide in a mixture of acetic acid and formic acid. This method bypasses stability issues associated with intermediate N-hydroxymethylamides and directly yields the acetoxymethyl derivative. The process is advantageous for producing stable, reactive intermediates suitable for subsequent amidoalkylation reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its reaction intermediates?

Nuclear magnetic resonance (NMR) spectroscopy is critical for identifying equilibrium states of the compound in solution (e.g., in trifluoroacetic acid). Gas chromatography-mass spectrometry (GC-MS) is recommended for quantifying trace impurities or reaction byproducts, as validated in studies on structurally similar amides .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While specific safety data for this compound is limited, best practices for handling volatile amides (e.g., N,N-dimethylformamide) should be followed: use fume hoods, wear nitrile gloves and protective eyewear, and ensure proper ventilation. Waste should be neutralized before disposal .

Advanced Research Questions

Q. How do reaction conditions (e.g., acid concentration, solvent choice) influence the efficiency of amidoalkylation using this compound?

The reaction rate and yield depend on trifluoroacetic acid (TFA) concentration and the nucleophilicity of the aromatic substrate. For example, electron-rich aromatics like mesitylene react rapidly, while less nucleophilic substrates (e.g., benzene) require extended reaction times. Kinetic studies show that TFA acts as both a solvent and catalyst, stabilizing reactive intermediates .

Q. What mechanistic insights explain the formation of diphenylmethane as a byproduct, and how can this be mitigated?

Diphenylmethane arises from acid-catalyzed Friedel-Crafts alkylation between excess aromatic substrate and residual intermediates. By using equimolar ratios of this compound and aromatic compounds, along with minimal catalytic TFA, side reactions are suppressed. This optimization is critical for high-purity product synthesis .

Q. How can researchers resolve contradictions in reported reaction yields across studies involving this compound?

Discrepancies often stem from variations in substrate purity, catalyst activity, or analytical methodologies. Implementing rigorous quality control (e.g., standardized GC-MS protocols) and interlaboratory comparisons can harmonize data. Additionally, kinetic profiling under controlled conditions helps isolate variables affecting yield .

Q. What advanced computational or experimental methods can elucidate the equilibrium dynamics of this compound in acidic media?

Time-resolved NMR spectroscopy and density functional theory (DFT) calculations are effective for studying the equilibrium between this compound and its reactive intermediates. These methods provide insights into protonation states and transition energies, aiding in reaction pathway optimization .

Methodological Considerations

  • Experimental Design : When designing kinetic studies, maintain consistent TFA concentrations and monitor reaction progress via aliquots analyzed by GC-MS or HPLC.
  • Data Validation : Use internal standards (e.g., deuterated analogs) for quantitative MS analysis to account for matrix effects .
  • Contradiction Analysis : Apply error-propagation models to assess uncertainties in yield calculations, particularly when comparing datasets with divergent reaction scales .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.